molecular formula C16H23BO2 B1661627 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester CAS No. 929031-44-7

5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester

Cat. No.: B1661627
CAS No.: 929031-44-7
M. Wt: 258.2
InChI Key: ZEQMAKMHBSNXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester (CAS 929031-44-7) is an organoborane building block of interest in synthetic and medicinal chemistry. This compound, with the molecular formula C16H23BO2 and a molecular weight of 258.16 g/mol, is supplied as a solid that should be stored under an inert atmosphere at 2-8°C . As a boronic ester, it serves as a stable surrogate and precursor to boronic acids, which are notoriously difficult to handle and purify due to their polar nature and tendency to form anhydrides . Its primary research value lies in its application as a key intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura borylation and the Chan-Lam coupling . In these transformations, the organoboron moiety is transferred, enabling the formation of new carbon-carbon and carbon-heteroatom bonds for the construction of complex organic molecules, pharmaceuticals, and functional materials . The pinacol ester group enhances the compound's stability toward atmospheric oxidation and improves its solubility in organic solvents, facilitating handling and storage compared to the free boronic acid . This product is intended for research applications by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h7,9,11H,5-6,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQMAKMHBSNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501139013
Record name 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929031-44-7
Record name 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929031-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501139013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation employs a palladium catalyst to facilitate the coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). For 5,6,7,8-tetrahydronaphthalene-1-boronic acid pinacol ester, the reaction proceeds via oxidative addition of a brominated tetrahydronaphthalene precursor to Pd(0), followed by transmetalation with B₂pin₂ and reductive elimination to yield the boronic ester.

Representative Reaction:
$$
\text{5-Bromo-5,6,7,8-tetrahydronaphthalene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{this compound}
$$

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

Parameter Optimal Condition Impact on Yield
Catalyst Pd(dppf)Cl₂ (5 mol%) 57–65%
Base Potassium acetate Prevents hydrolysis
Solvent 1,4-Dioxane Enhances solubility
Temperature 90°C Accelerates rate
Atmosphere Nitrogen Prevents oxidation

Data aggregated from indicate that Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) due to its stability under high-temperature conditions. Prolonged reaction times (>4 hours) or elevated temperatures (>100°C) risk decomposition, necessitating strict thermal control.

Substrate Scope and Limitations

The method is highly effective for brominated tetrahydronaphthalenes but less so for chlorinated analogs, which require higher catalyst loadings (10 mol%) and extended reaction times (8–12 hours). Steric hindrance at the 1-position of tetrahydronaphthalene marginally reduces yields (∼5–10%) compared to para-substituted aryl bromides.

Alternative Synthetic Approaches

Direct Boronation via Lithiation

While less common, lithiation of tetrahydronaphthalene followed by quenching with trimethyl borate offers a non-catalytic pathway. However, this method suffers from low regioselectivity (<30% yield) and requires cryogenic conditions (−78°C), limiting scalability.

Transesterification of Boronic Acids

Transesterification of 5,6,7,8-tetrahydronaphthalene-1-boronic acid with pinacol in toluene under azeotropic removal of water provides moderate yields (40–50%) but introduces challenges in purifying moisture-sensitive intermediates.

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):
δ 7.60 (d, J = 7.2 Hz, 1H), 7.32 (d, J = 7.2 Hz, 1H), 7.14 (t, J = 7.2 Hz, 1H), 3.14 (t, J = 7.6 Hz, 2H), 2.90 (t, J = 7.6 Hz, 2H), 2.05 (m, 2H), 1.34 (s, 12H).

¹¹B NMR: A singlet at δ 32.1 ppm confirms boronic ester formation.

Industrial-Scale Production Challenges

Scaling Miyaura borylation necessitates:

  • Catalyst Recycling: Immobilized Pd catalysts reduce costs but require additional filtration steps.
  • Solvent Recovery: Distillation of 1,4-dioxane achieves >90% recovery but demands energy-intensive processes.
  • Byproduct Management: Boron-containing waste is treated with aqueous Na₂S₂O₃ to prevent environmental release.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

This compound primarily participates in Suzuki-Miyaura cross-coupling reactions , forming carbon-carbon bonds with aryl or heteroaryl halides (e.g., bromides, iodides) or triflates. Key characteristics include:

Parameter Typical Conditions
CatalystPd(PPh₃)₄, PdCl₂(dppf), or Ni-based systems
BaseNa₂CO₃, K₃PO₄
SolventTHF, DCM, or ethanol/water mixtures
Temperature60–100°C under reflux
Reaction Time12–24 hours

The tetrahydronaphthalene (THN) moiety introduced via this reaction enhances lipophilicity and structural complexity in target molecules, making it valuable for drug discovery intermediates .

Hydrolysis and Stability

Pinacol boronate esters are prone to hydrolysis, forming the corresponding boronic acid. This reaction is pH-dependent:

C16H23BO2+H2OC10H11B(OH)2+C6H14O2\text{C}_{16}\text{H}_{23}\text{BO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{11}\text{B(OH)}_2 + \text{C}_6\text{H}_{14}\text{O}_2

Critical Stability Factors :

  • Moisture Sensitivity : Requires anhydrous conditions during storage and reactions .

  • pH Influence : Hydrolysis accelerates under acidic or alkaline conditions (e.g., pH < 4 or > 9) .

  • Analytical Challenges : Hydrolysis products complicate purity assessments via HPLC or GC, necessitating stabilized mobile phases (e.g., buffered acetonitrile/water) .

Reaction Optimization Strategies

To mitigate instability and improve coupling efficiency:

  • Catalyst Selection : Nickel catalysts (e.g., NiCl₂·6H₂O) paired with ligands like 4,4′-dimethoxy-2,2′-bipyridine enhance reactivity in THF-based systems .

  • Solvent Systems : Dichloromethane (DCM) minimizes boronate degradation compared to polar aprotic solvents .

  • Inert Atmosphere : Reactions conducted under nitrogen or argon prevent oxidation of the boronate group .

Comparative Reactivity

While structurally similar to other boronic esters, this compound’s tetrahydronaphthalene backbone confers distinct steric and electronic properties:

Feature Impact on Reactivity
Aromatic SystemEnhances stability in radical-mediated reactions
Boronate PositionDirects regioselectivity in coupling reactions
Pinacol ProtectionReduces side reactions vs. free boronic acids

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

THN-BPin is primarily used in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction involves a substrate containing a boron atom (THN-BPin) reacting with an organic molecule that has a leaving group (often a halide or triflate). The incorporation of the tetrahydronaphthalene unit into target molecules allows for the synthesis of various pharmaceuticals and complex organic compounds.

Medicinal Chemistry

The ability of THN-BPin to participate in coupling reactions makes it a valuable tool in medicinal chemistry. Researchers leverage this compound to synthesize novel molecules that may exhibit therapeutic properties. The tetrahydronaphthalene moiety can significantly influence the biological activity of these compounds, including their binding affinities to target proteins .

Synthesis of Natural Products

THN-BPin is also employed in the synthesis of natural products that feature tetrahydronaphthalene as a structural motif. The unique reactivity patterns of this compound facilitate the construction of complex architectures often found in biologically active natural compounds.

Case Study 1: Drug Discovery

In a study focused on drug discovery, researchers utilized THN-BPin to synthesize a series of tetrahydronaphthalene-containing compounds. These compounds were evaluated for their binding affinity to various protein targets associated with cancer therapy. The results indicated that modifications to the tetrahydronaphthalene unit could enhance therapeutic efficacy while reducing side effects.

Case Study 2: Natural Product Synthesis

Another research project demonstrated the use of THN-BPin in synthesizing complex natural products that exhibit antimicrobial properties. The study showed that incorporating the tetrahydronaphthalene moiety into these compounds improved their biological activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

5,6,7,8-Tetrahydronaphthalene-2-boronic Acid Pinacol Ester (CAS: 627526-54-9)

  • Positional Differences: The boronic ester group is at the 2-position instead of the 1-position.
  • Commercial Availability : The 2-isomer is more widely used, with annual sales of 212 bottles compared to 11 bottles for the 1-isomer, reflecting its broader application in synthetic workflows .

Fully Aromatic Analogues

  • Naphthalene-1-boronic Acid Pinacol Ester : The fully aromatic counterpart lacks hydrogenation, increasing π-conjugation but reducing solubility. This can limit utility in polar reaction media .
  • Tetrahydroquinoline Derivatives (e.g., PN-6657): These feature a nitrogen atom in the ring, altering electronic properties and enabling hydrogen bonding, which may enhance interactions in catalytic systems .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Negishi Coupling

  • Cyclopropylzinc bromide coupling with tosylates achieves 95% yield, indicating that boronic esters with strained rings (e.g., cyclopropyl) may require alternative coupling strategies .

Hydrolysis and Stability

Hydrolysis Conditions

  • Oxidative Cleavage : Sodium metaperiodate (NaIO₄) in aqueous ammonium acetate effectively hydrolyzes pinacol esters to boronic acids, as demonstrated for related compounds .
  • Acid-Mediated Hydrolysis : Prolonged treatment with HCl or H₂SO₄ (4–27 hours) is required for hydrolysis of stable diol-boronate complexes .

Stability Under Reaction Conditions

  • The tetrahydronaphthalene core may resist decomposition better than cyclopropyl boronic esters, which degrade under coupling conditions .

Spectroscopic Characterization

NMR Signatures

  • ¹H NMR : Pinacol methyl groups appear as a singlet at δ 1.37–1.38, consistent with other pinacol esters (e.g., δ 1.38 for compound 7 in ).
  • ¹³C NMR : Boronic ester carbons resonate at δ 24.90–84.00, aligning with literature values for similar esters .

Biological Activity

5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester is an organoboron compound with the molecular formula C14H21BO2. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various chemical processes. Its unique bicyclic structure contributes to its stability and reactivity compared to other boronic esters .

The primary biological activity of this compound is linked to its involvement in the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic esters in the presence of a palladium catalyst and a base. The compound's ability to form stable intermediates makes it a valuable tool in synthesizing complex organic molecules .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its stability can be influenced by environmental factors such as temperature and pH. Boronic esters like this compound are generally marginally stable in aqueous environments and can hydrolyze rapidly at physiological pH levels. This characteristic is crucial for understanding its potential therapeutic applications and safety profiles.

Case Studies and Applications

Recent studies have highlighted the utility of boronic compounds in medicinal chemistry. For instance, modifications involving boronic acids have shown promising results in enhancing the selectivity and efficacy of anticancer agents. The introduction of the boronic acid moiety can significantly alter the pharmacokinetic properties of bioactive molecules, improving their therapeutic potential .

Table: Summary of Biological Activities

Biological Activity Mechanism Applications
AnticancerInhibition of proteasomesDevelopment of cancer therapeutics
AntibacterialDisruption of bacterial cell wallsTreatment of bacterial infections
AntiviralInterference with viral replicationPotential antiviral drug development
Sensor ApplicationsDetection of specific biomoleculesUse in biosensors for diagnostics

Research Findings

Research has demonstrated that boronic acids, including this compound, exhibit various biological activities such as anticancer, antibacterial, and antiviral effects. For example, studies have shown that derivatives of boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. This mechanism has been effectively utilized in drugs like bortezomib for multiple myeloma treatment .

Additionally, recent advancements in analytical techniques have allowed for the detection and quantification of boronic compounds as potential mutagenic impurities in pharmaceuticals. This highlights the importance of understanding their biological impact and ensuring safety in drug development .

Q & A

Q. What are the recommended storage conditions for 5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester to ensure stability?

  • Methodological Answer: Boronic acid pinacol esters are typically stored at 0–6°C to prevent hydrolysis or decomposition, as indicated for structurally similar compounds like 3-Aminophenylboronic acid pinacol ester . For long-term storage, inert atmospheres (e.g., argon) and desiccants are advised to minimize moisture exposure. Stability should be verified via periodic NMR or HPLC analysis to detect degradation products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer: X-ray crystallography is critical for resolving the tetrahydronaphthalene ring conformation and boronic ester geometry. Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 14.8469 Å, b = 6.1023 Å, c = 9.6797 Å) have been used for analogous naphthalenyl boronic acids . Complement with 11^{11}B NMR (δ ~30–35 ppm for pinacol esters) and 1^{1}H/13^{13}C NMR to confirm substituent integration and stereochemistry.

Q. How is this compound synthesized, and what purification challenges arise?

  • Methodological Answer: Synthesis often involves Miyaura borylation of halogenated tetrahydronaphthalene precursors using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron. Purification requires silica gel chromatography with non-polar solvents (hexane/ethyl acetate), but the tetrahydronaphthalene ring’s hydrophobicity may necessitate gradient elution. Crystallization from ethanol/water mixtures can isolate high-purity (>97%) products, as seen in related aryl boronic esters .

Advanced Research Questions

Q. How do pH and temperature influence the hydrolysis kinetics of this boronic ester under physiological conditions?

  • Methodological Answer: Hydrolysis studies on 4-Nitrophenyl boronic acid pinacol ester at pH 8 (20 mM Tris-HCl buffer) and pH 11 (1.0 mM NaOH) revealed accelerated degradation at higher pH and temperatures (e.g., 37°C vs. 23°C) . For the tetrahydronaphthalene analog, design kinetic assays using UV-vis spectroscopy (λ = 260–300 nm for boronic acid release) with controlled incubations. Monitor time-dependent absorbance changes and fit data to first-order kinetics models to calculate half-lives.

Q. What experimental strategies resolve contradictions in reported reactivity for Suzuki-Miyaura couplings with this substrate?

  • Methodological Answer: Discrepancies often arise from steric hindrance of the tetrahydronaphthalene ring or competing protodeboronation. Optimize coupling conditions by:
  • Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(AmPhos)).
  • Varying bases (Cs₂CO₃ vs. K₃PO₄) and solvents (toluene/water vs. DMF).
  • Adding stabilizing ligands (e.g., SPhos) to suppress side reactions.
    Track reaction progress via LC-MS and compare yields with sterically unhindered aryl boronic esters .

Q. How can computational modeling complement structural analysis to predict regioselectivity in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and orbital orientations of the boronic ester. For example, the tetrahydronaphthalene ring’s electron-rich regions may favor electrophilic attack at specific positions. Validate predictions with 11^{11}B NMR chemical shift correlations and X-ray-derived Mulliken charges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydronaphthalene-1-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.